molecular formula C17H22N2O2 B2947014 5-(Hydroxymethyl)-4-{[(4-isopropylphenyl)amino]methyl}-2-methylpyridin-3-ol CAS No. 893304-72-8

5-(Hydroxymethyl)-4-{[(4-isopropylphenyl)amino]methyl}-2-methylpyridin-3-ol

Cat. No. B2947014
CAS RN: 893304-72-8
M. Wt: 286.375
InChI Key: HJBDVAIDAYVWNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Hydroxymethyl)-4-{[(4-isopropylphenyl)amino]methyl}-2-methylpyridin-3-ol is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmaceuticals.

Scientific Research Applications

  • Aminomethylation and Azo-Coupling Reactions : A study by Smirnov et al. (1973) explored the aminomethylation and azo-coupling of 5-benzyl-3-hydroxypyridine, which is structurally related to the compound . The reactions were observed to take place at specific positions of the pyridinol ring, highlighting the chemical reactivity and potential applications in synthesizing various derivatives for scientific research.

  • Synthesis and Antioxidant Activity : In a study on 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, researchers including Yüksek et al. (2015) synthesized compounds by reacting 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with a specific benzoxybenzaldehyde. The study evaluated these compounds for their in vitro antioxidant activities, suggesting potential applications of similar compounds in biological research.

  • Tissue Distribution of Hydroxymethylcytosine : A paper by Globisch et al. (2010) investigated 5-Hydroxymethylcytosine in various mouse tissues. While this research does not directly involve the specific compound , it underscores the scientific interest in hydroxymethyl groups and their relevance in biological contexts.

  • Solid-Phase Synthesis of Oligonucleotide Glycoconjugates : A study by Katajisto et al. (2004) on the synthesis of oligonucleotide glycoconjugates using bis(hydroxymethyl)-N,N'-bis(3-hydroxypropyl)malondiamide demonstrates the utility of hydroxymethyl groups in the synthesis of complex molecules. This research has implications for the application of similar compounds in biochemical and medicinal research.

  • Synthesis of Anticancer Agents : In the field of medicinal chemistry, Temple et al. (1983) conducted research on the synthesis of pyridooxazines and pyridothiazines, including the hydrolysis and hydrogenation of specific pyridine derivatives. This research points towards the potential of structurally similar compounds in the development of novel anticancer agents.

  • Synthesis of Bipyridine-Based Ligands : Research by Charbonnière et al. (2001) on the synthesis of bipyridine-based ligands demonstrates the versatility of pyridine derivatives in ligand synthesis. These ligands are crucial in coordination chemistry and have applications in catalysis and material science.

properties

IUPAC Name

5-(hydroxymethyl)-2-methyl-4-[(4-propan-2-ylanilino)methyl]pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-11(2)13-4-6-15(7-5-13)19-9-16-14(10-20)8-18-12(3)17(16)21/h4-8,11,19-21H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBDVAIDAYVWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CNC2=CC=C(C=C2)C(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)-2-methyl-4-({[4-(propan-2-yl)phenyl]amino}methyl)pyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.